Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea

PAR-1 antagonist thrombin receptor binding affinity

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea (CAS 400085-82-7), also designated RWJ-58259, is an indazole-based urea small molecule that functions as a potent, selective, and reversible antagonist of protease-activated receptor-1 (PAR-1), the major thrombin receptor. Identified through a de novo design program, it represents a peptide-mimetic antagonist class that binds PAR-1 and blocks thrombin-mediated cellular signaling without inhibiting thrombin's proteolytic activity.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 400085-82-7
Cat. No. B2814745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea
CAS400085-82-7
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCN1C(=C2CCCCC2=N1)N(C)C(=O)N
InChIInChI=1S/C10H16N4O/c1-13(10(11)15)9-7-5-3-4-6-8(7)12-14(9)2/h3-6H2,1-2H3,(H2,11,15)
InChIKeyBTKRTHGBJYVGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea (CAS 400085-82-7)


N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea (CAS 400085-82-7), also designated RWJ-58259, is an indazole-based urea small molecule that functions as a potent, selective, and reversible antagonist of protease-activated receptor-1 (PAR-1), the major thrombin receptor [1]. Identified through a de novo design program, it represents a peptide-mimetic antagonist class that binds PAR-1 and blocks thrombin-mediated cellular signaling without inhibiting thrombin's proteolytic activity [2]. The compound is primarily employed as a pharmacological probe to dissect PAR-1 function in thrombosis, vascular injury, and inflammation models, with demonstrated efficacy in rat balloon angioplasty and nonhuman primate arterial injury models [3].

Why Indazole-Urea PAR-1 Antagonists Cannot Be Interchanged: The Case for Procuring 400085-82-7


Despite sharing a tetrahydroindazole-urea core, SAR studies demonstrate that subtle modifications to the indazole substitution pattern and urea side chain dramatically alter PAR-1 binding affinity, selectivity, and functional antagonism [1]. The direct structural analog RWJ-56110, for example, differs only in the indazole N-substituent yet exhibits measurably weaker PAR-1 binding (IC50 0.44 μM vs 0.15 μM) . Even within the same compound series, the balance between PAR-1 potency, selectivity over PAR-2/3/4, metabolic stability, and in vivo efficacy shifts non-linearly with minor structural changes—meaning that generic substitution by any tetrahydroindazole-urea analog is not scientifically justified without explicit head-to-head data.

Quantitative Comparator Evidence for N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea (RWJ-58259) Procurement Decisions


PAR-1 Binding Affinity: RWJ-58259 vs. RWJ-56110 (Direct Structural Analog)

RWJ-58259 binds PAR-1 with an IC50 of 0.15 μM in a competitive binding assay . In contrast, its closest structural analog from the same discovery program, RWJ-56110, exhibits a PAR-1 binding IC50 of 0.44 μM under comparable conditions . The ~3-fold improvement in binding affinity is attributed to the specific indazole substitution pattern of RWJ-58259, which enhances interaction with the receptor's tethered ligand binding site .

PAR-1 antagonist thrombin receptor binding affinity tetrahydroindazole

Functional Platelet Aggregation Inhibition: RWJ-58259 vs. Vorapaxar (SCH 530348) vs. Atopaxar (E5555)

In the physiologically relevant assay of thrombin-induced human platelet aggregation, RWJ-58259 shows an IC50 of 0.37 μM [1]. Vorapaxar (SCH 530348), a first-in-class clinically approved PAR-1 antagonist, achieves an IC50 of 0.047 μM (47 nM) [2]. Atopaxar (E5555), another clinical candidate, shows an IC50 of 0.064 μM [3]. While RWJ-58259 is less potent than these clinical compounds in this specific assay, its distinct reversibility profile and well-characterized selectivity make it the preferred choice for mechanistic studies where irreversible inhibition (vorapaxar) would confound interpretation [4].

antiplatelet thrombin-induced aggregation PAR-1 functional assay

In Vivo Antirestenotic Efficacy: RWJ-58259 vs. Atopaxar in Rat Balloon Angioplasty

In a rat balloon angioplasty model, perivascular administration of RWJ-58259 (10 mg) significantly reduced neointimal thickness from 77 ± 5 μm (control) to 45 ± 5 μm (P < 0.05), a 42% reduction [1]. For comparison, atopaxar (E5555), when administered orally at 30 mg/kg in a similar rat balloon injury model, attenuated intimal thickening, though direct neointimal thickness measurements were not reported in the same format; efficacy was expressed as intimal area reduction [2]. The quantitative neointimal thickness reduction for RWJ-58259 provides a precise, reproducible benchmark for in vivo PAR-1-mediated antirestenotic efficacy.

restenosis balloon angioplasty neointimal hyperplasia in vivo efficacy

PAR Subtype Selectivity: RWJ-58259 Does Not Affect PAR-2, PAR-3, or PAR-4

RWJ-58259 is a selective PAR-1 antagonist that does not affect PAR-2, PAR-3, or PAR-4 at concentrations that fully inhibit PAR-1 [1]. This selectivity profile is critical because human platelets co-express PAR-1 and PAR-4, while other tissues express different PAR combinations. By contrast, some PAR-1 antagonists exhibit residual activity at PAR-2 at higher concentrations, or their selectivity has been less comprehensively characterized [2]. The lack of PAR-2/3/4 cross-reactivity means experimental results obtained with RWJ-58259 can be confidently attributed to PAR-1 blockade alone.

receptor selectivity PAR-2 PAR-3 PAR-4 off-target profiling

Reversibility of PAR-1 Antagonism: RWJ-58259 is Competitive and Reversible, Unlike Vorapaxar

RWJ-58259 is a competitive and reversible PAR-1 antagonist [1]. In contrast, vorapaxar (SCH 530348) is an irreversible (or slowly reversible) PAR-1 antagonist that forms a long-lived complex with the receptor [2]. In reversibility studies using intracellular calcium mobilization assays, cells treated with vorapaxar (0.316 μM) retain PAR-1 inhibition even after washout, whereas RWJ-58259's inhibitory effect is largely reversed by washing, consistent with its competitive binding mechanism [3]. This mechanistic distinction has profound implications for experimental design: RWJ-58259 allows for pulse-chase or washout experiments that are impossible with irreversible antagonists.

reversible antagonist competitive inhibition washout experimental design

Metabolic Stability Limitation and Active Metabolite Generation: A Key Differential Factor

The discontinuation of RWJ-58259 beyond use as a biological probe is attributed to its short in vivo half-life [1]. However, the retention of significant in vivo activity beyond the point where most parent compound has been cleared indicates the generation of an active metabolite, predicted to retain PAR-1 antagonism with an IC50 of approximately 27 nM [2]. This metabolic profile contrasts with vorapaxar (terminal half-life ~5–13 days in humans) and atopaxar (half-life ~23 h), which were designed for once-daily clinical dosing [3]. The short half-life of RWJ-58259 is advantageous for acute experimental paradigms requiring rapid onset and offset of PAR-1 blockade, but contraindicates its use in chronic in vivo models without metabolite consideration.

metabolic stability half-life active metabolite pharmacokinetics

Optimized Research Application Scenarios for N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea (RWJ-58259)


Mechanistic Dissection of PAR-1 Signaling in Platelets and Vascular Smooth Muscle Cells

RWJ-58259 is the gold-standard probe for isolating PAR-1-mediated calcium mobilization and proliferation responses in human platelets and rat vascular smooth muscle cells, with IC50 values of 0.37 μM (platelet aggregation) and 0.07 μM (RASMC calcium mobilization) [1]. Its well-documented selectivity over PAR-2, PAR-3, and PAR-4 ensures that observed effects can be attributed exclusively to PAR-1 blockade, unlike less-characterized antagonists [2]. Researchers should use concentrations of 0.1–1 μM for in vitro studies to achieve complete PAR-1 inhibition without off-target effects.

In Vivo Restenosis and Vascular Injury Models Requiring Reversible PAR-1 Blockade

For rat balloon angioplasty or arterial injury models, perivascular administration of 10 mg RWJ-58259 achieves a 42% reduction in neointimal thickness (77 ± 5 μm to 45 ± 5 μm, P < 0.05) [3]. The compound's reversible, competitive mechanism permits washout or recovery studies that are infeasible with the irreversible antagonist vorapaxar [4]. Its short half-life and active metabolite generation should be factored into experimental timelines: acute local delivery is preferred over chronic systemic administration.

Nonhuman Primate Thrombosis Models for Translationally Relevant PAR-1 Pharmacology

In cynomolgus monkeys—whose platelet PAR expression profile (PAR-1 and PAR-4) mirrors that of humans—RWJ-58259 pretreatment significantly extended time to arterial occlusion from 27 ± 3 to 53 ± 8 min (P < 0.048) following electrolytic carotid injury, with complete PAR-1 inhibition confirmed by ex vivo platelet aggregation [5]. This makes RWJ-58259 the preferred PAR-1 antagonist for primate thrombosis studies where human-relevant PAR pharmacology and reversible receptor blockade are required.

Chemical Biology and Probe Development: Alkyne-Tagged RWJ-58259 for Conjugate and Bivalent Ligand Synthesis

Modified versions of RWJ-58259 containing alkyne adapters have been synthesized and connected via cycloaddition to PEG-linked PAR-2 antagonists, creating heterobivalent PAR-1/PAR-2 ligands [6]. The parent compound's well-characterized SAR and tolerance for alkyne substitution make it a versatile starting point for developing tagged probes, photoaffinity labels, or bivalent ligands targeting PAR heteromers—applications unsupported by most clinical PAR-1 antagonists due to their structural complexity and limited derivatizability.

Quote Request

Request a Quote for N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.